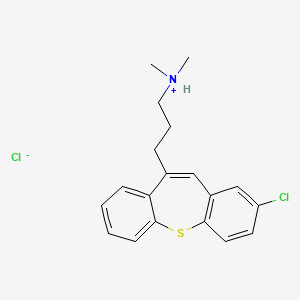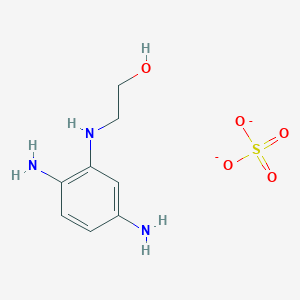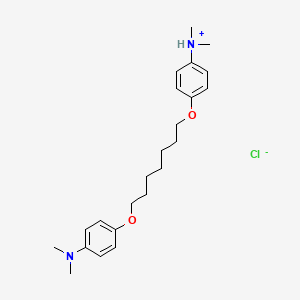
4,4'-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is a chemical compound known for its applications in various scientific fields. It is an intermediate in dye manufacture and works as a reagent for the determination of lead . This compound is also suitable for the qualitative assay of cyanogens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde under acidic conditions to form the intermediate 4,4’-methylenebis(N,N-dimethylaniline). This intermediate is then reacted with heptamethylene glycol to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions include quinone derivatives, reduced amines, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride involves its interaction with various molecular targets. It can act as an electron donor or acceptor in redox reactions, influencing the activity of enzymes and other proteins. The compound can also form complexes with metal ions, affecting their bioavailability and activity .
Comparación Con Compuestos Similares
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and a reagent for lead determination.
4,4’-Vinylidenebis(N,N-dimethylaniline): Used in similar applications but with different structural properties.
Uniqueness: 4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is unique due to its heptamethylene bridge, which imparts distinct chemical and physical properties compared to its analogs. This structural feature enhances its reactivity and makes it suitable for specific applications in dye synthesis and biochemical assays .
Propiedades
Número CAS |
119041-07-5 |
|---|---|
Fórmula molecular |
C23H35ClN2O2 |
Peso molecular |
407.0 g/mol |
Nombre IUPAC |
[4-[7-[4-(dimethylamino)phenoxy]heptoxy]phenyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C23H34N2O2.ClH/c1-24(2)20-10-14-22(15-11-20)26-18-8-6-5-7-9-19-27-23-16-12-21(13-17-23)25(3)4;/h10-17H,5-9,18-19H2,1-4H3;1H |
Clave InChI |
JRUJDZUAYIUKBF-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)C1=CC=C(C=C1)OCCCCCCCOC2=CC=C(C=C2)N(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



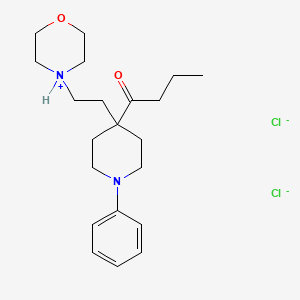

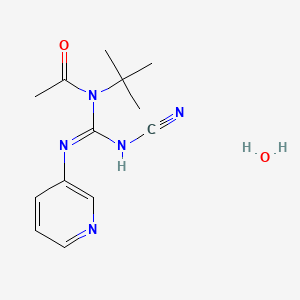

![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)
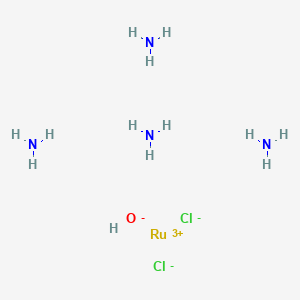
![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
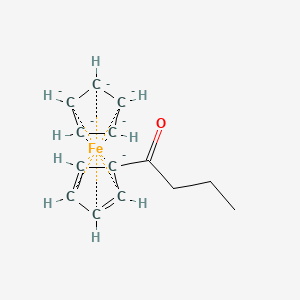
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13755540.png)

![[(3-Chlorophenyl)hydrazono]acetonitrile](/img/structure/B13755542.png)
